molecular formula C28H27ClN2O6 B13650920 5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Cat. No.: B13650920
M. Wt: 523.0 g/mol
InChI Key: CVAOOYINJZPDDP-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a synthetic amino acid derivative featuring dual protective groups. The molecule contains:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the N-terminus, a widely used temporary protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine .
  • A (2-chlorophenyl)methoxycarbonyl group at the side chain, which introduces hydrophobicity and may influence solubility or steric interactions during peptide assembly.
  • A pentanoic acid backbone, providing structural flexibility for integration into peptide chains.

This compound is structurally analogous to Fmoc-protected amino acids but distinguished by its unique 2-chlorophenyl substitution. Such modifications are often employed to tailor peptide stability, solubility, or bioactivity .

Properties

Molecular Formula

C28H27ClN2O6

Molecular Weight

523.0 g/mol

IUPAC Name

5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)

InChI Key

CVAOOYINJZPDDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl

Origin of Product

United States

Preparation Methods

Stepwise Preparation Protocol

Step Reagents/Conditions Description Notes
1. Boc Deprotection 1:1 trifluoroacetic acid (TFA)/dichloromethane (DCM), ambient temperature Removes Boc group from δ-amino group Reaction time: 30 min to 1 h; monitor completeness by LC-MS
2. Introduction of 2-Cl-Z Group 2-chlorobenzyloxycarbonyl chloride (2-Cl-Z-Cl), base (e.g., N,N-diisopropylethylamine, DIPEA), anhydrous DCM or dimethylformamide (DMF) React free δ-amine with 2-Cl-Z-Cl to install 2-chlorophenylmethoxycarbonyl protection Stoichiometry: 1.5 equiv 2-Cl-Z-Cl; reaction time: 4–6 h; inert atmosphere recommended
3. Purification Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 column, gradient elution (0.1% TFA in H₂O/acetonitrile) Isolate pure product Purity >98% confirmed by LC-MS (ESI+)

Reaction Details and Mechanistic Considerations

  • Boc Deprotection: The acid-labile Boc group is efficiently removed by TFA/DCM mixture at room temperature, liberating the δ-amino group without affecting the Fmoc group on the α-amino position.
  • 2-Cl-Z Coupling: The δ-amino group reacts with 2-chlorobenzyloxycarbonyl chloride in the presence of a base to form a carbamate linkage. The 2-Cl-Z group is stable to TFA but can be removed under basic conditions (e.g., piperidine in DMF), allowing orthogonal protection.
  • Purification: RP-HPLC is used to separate the desired product from unreacted starting materials and side products. LC-MS confirms molecular weight and purity.

Analytical Characterization

Technique Purpose Key Observations
LC-MS (ESI+) Molecular weight confirmation and purity Molecular ion peak at m/z consistent with C28H27ClN2O6 (MW 523.0 g/mol); purity >98%
NMR Spectroscopy (¹H, ¹³C, HSQC) Structural confirmation and differentiation of α- and δ-amino protections δ-NH2 signals at ~6.8 ppm; α-NH at ~8.2 ppm; carbamate carbonyls observed
HPLC Purity assessment and separation of isomers/byproducts Sharp peak corresponding to target compound; resolution from impurities
Circular Dichroism (CD) Secondary structure analysis in peptides containing the compound Confirms preservation of peptide conformation when incorporated
MALDI-TOF/TOF MS Sequence verification in peptides Detects incomplete deprotection or side reactions by mass shifts

Summary Table of Preparation Parameters

Parameter Condition/Value Comments
Starting Material Fmoc-Orn(Boc)-OH or equivalent Commercially available or synthesized
Boc Deprotection 1:1 TFA/DCM, room temp, 30–60 min Efficient Boc removal without Fmoc cleavage
2-Cl-Z Coupling Reagent 2-chlorobenzyloxycarbonyl chloride, 1.5 equiv High coupling efficiency
Base for Coupling DIPEA, 2 equiv Neutralizes HCl generated
Solvent Anhydrous DCM or DMF Ensures solubility and reaction control
Reaction Temperature Ambient, optionally 0–4°C to reduce racemization Low temp preferred for stereochemical integrity
Purification RP-HPLC (C18), gradient 0.1% TFA in H₂O/ACN Yields >98% purity
Characterization LC-MS, NMR, HPLC, CD, MALDI-TOF/TOF Confirms structure and purity

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid with structurally related Fmoc-amino acid derivatives, focusing on substituent effects, synthesis yields, and physical properties.

Compound Name (Reference) Substituent at Position 5 Molecular Weight (g/mol) Yield (%) [α]20D (c in DMF) Key Applications/Notes
Target Compound (2-Chlorophenyl)methoxycarbonylamino ~500 (estimated) N/R N/R Likely used in SPPS; chlorophenyl group enhances hydrophobicity
(S)-2-Fmoc-amino-5-(4-methylpiperazin-1-yl)pentanoic acid (2e) 4-Methylpiperazin-1-yl 437.50 85 -7.3 High yield; piperazine substituent may improve water solubility
(S)-2-Fmoc-amino-5-(4-benzylpiperidin-1-yl)pentanoic acid (2j) 4-Benzylpiperidin-1-yl 498.60 93 -8.3 Bulky benzyl group may reduce solubility; used in hydrophobic peptide domains
Fmoc-D-Arg-OH Guanidino group 396.44 N/R N/R Critical for incorporating arginine in peptides; guanidino group aids in binding
Fmoc-D-Cit-OH Ureido group 397.42 N/R N/R Citrulline derivative; used to study post-translational modifications
5-[2-(Fmoc-amino)-5-(methylsulfinyl)phenoxy]pentanoic acid Methylsulfinylphenoxy 602.70 N/R N/R Sulfinyl groups enhance oxidative stability; applied in specialty peptide designs

Key Observations:

Substituent Effects on Solubility :

  • Hydrophilic groups (e.g., piperazine in 2e) improve aqueous solubility, whereas aromatic or bulky groups (e.g., benzyl in 2j, chlorophenyl in the target compound) enhance hydrophobicity .
  • The 2-chlorophenyl group in the target compound likely reduces solubility in polar solvents, necessitating DMF or DCM for synthesis .

Synthetic Yields :

  • Derivatives with piperazine or benzylpiperidine substituents (2e, 2j) exhibit high yields (85–93%), suggesting efficient coupling reactions under standard SPPS conditions . Data for the target compound’s synthesis are unavailable.

Optical Activity :

  • All compounds in show negative optical rotations ([α]20D = -6.3 to -8.3), consistent with their (S)-configuration and high enantiomeric purity .

Functional Applications :

  • Fmoc-D-Arg-OH and Fmoc-D-Cit-OH are critical for introducing post-translational modifications (e.g., citrullination in autoimmune studies) .
  • The target compound’s chlorophenyl group may be utilized to modulate peptide-receptor interactions or stability in hydrophobic environments .

Biological Activity

5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pentanoic acid backbone, a methoxycarbonylamino group, and a 9H-fluoren-9-ylmethoxycarbonylamino group, which contribute to its unique biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H27ClN2O6C_{28}H_{27}ClN_2O_6 with a molecular weight of approximately 522.98 g/mol. The presence of the chlorophenyl group enhances its reactivity and potential for chemical modifications.

PropertyValue
Molecular Formula C28H27ClN2O6
Molecular Weight 522.98 g/mol
IUPAC Name 5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
InChI Key CVAOOYINJZPDDP-UHFFFAOYSA-N

Synthesis

The synthesis of 5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves several key steps including the protection of amino groups using fluorenylmethoxycarbonyl (Fmoc) and subsequent coupling with chlorophenyl derivatives. A common synthetic route is illustrated below:

  • Protection of Amino Groups : Use Fmoc to protect the amino groups.
  • Coupling Reaction : React protected amino acids with chlorophenyl derivatives under controlled conditions.
  • Deprotection : Remove Fmoc groups to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, indicating its potential applications in therapeutic settings. Key areas of activity include:

Anti-cancer Properties

Research suggests that compounds similar to 5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid exhibit anti-cancer properties by inducing apoptosis in cancer cells through various signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR pathways .

The mechanism involves interaction with specific molecular targets, which may include:

  • Cell Cycle Regulation : Influences cell cycle checkpoints leading to apoptosis.
  • Signal Transduction Pathways : Modulates pathways involved in cell growth and survival.

Case Studies

  • Case Study on Apoptosis Induction :
    • A study demonstrated that treatment with similar compounds resulted in increased apoptosis in breast cancer cell lines, suggesting that the compound may have similar effects due to structural similarities .
  • Interaction with Enzymes :
    • Investigations into enzyme interactions revealed that this compound could inhibit specific proteases involved in cancer progression, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid?

  • Methodological Answer : Synthesis requires sequential Fmoc (fluorenylmethoxycarbonyl) protection of amino groups. Critical parameters include:

  • Temperature : Maintain 0–4°C during coupling reactions to minimize racemization .
  • Solvent Choice : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility of Fmoc intermediates .
  • Coupling Reagents : HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) ensures efficient amide bond formation .
    • Analytical Monitoring : Employ HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254–280 nm) to track reaction progress and confirm intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Core Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve structural ambiguities (e.g., Fmoc group integration at δ 7.2–7.8 ppm, chlorophenyl protons at δ 7.3–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~600–650 Da) and detects impurities .
    • Supplementary Methods : IR spectroscopy verifies carbonyl stretches (C=O at ~1700 cm⁻¹ for Fmoc and carbamate groups) .

Q. How should researchers handle stability and storage of this compound?

  • Storage Conditions : Store at –20°C under inert gas (argon/nitrogen) to prevent Fmoc deprotection or hydrolysis of the carbamate group .
  • Incompatibilities : Avoid strong acids/bases (risk of Fmoc cleavage) and oxidizing agents (potential side-chain degradation) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky aromatic substituents (e.g., 2-chlorophenyl)?

  • Steric Hindrance Mitigation :

  • Use microwave-assisted synthesis (50–80°C, 10–30 min) to accelerate slow coupling steps .
  • Replace HOBt with OxymaPure®/DIC, which reduces racemization in sterically hindered environments .
    • Solvent Optimization : Test mixed solvents (e.g., DCM:DMF 3:1 v/v) to balance solubility and reactivity .

Q. What strategies resolve contradictory NMR data between similar Fmoc-protected compounds?

  • Case Study : Conflicting δ 7.3–7.5 ppm signals (chlorophenyl vs. Fmoc protons):

  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons .
  • Isotopic Labeling : Synthesize a ¹³C-labeled analog to trace specific carbons in complex spectra .
    • Comparative Analysis : Cross-reference with structurally related compounds (e.g., 5-(3,5-dimethylphenyl)pentanoic acid derivatives) to identify substituent-specific shifts .

Q. How does the 2-chlorophenyl substituent influence biological activity in peptide-based drug candidates?

  • Structure-Activity Relationship (SAR) :

  • Hydrophobicity : The chloro group enhances membrane permeability (logP increase by ~0.5 units) .
  • Receptor Binding : Chlorine’s electron-withdrawing effect may stabilize π-π interactions with aromatic residues in target proteins (e.g., kinase active sites) .
    • In Vitro Testing : Use SPR (Surface Plasmon Resonance) to quantify binding affinity (KD) against therapeutic targets .

Methodological Notes

  • Contradiction Analysis : Conflicting solubility data (e.g., DMF vs. THF) may arise from batch-specific impurities; repurify via preparative HPLC .
  • Safety Protocols : Use fume hoods and nitrile gloves when handling Fmoc derivatives (potential respiratory sensitizers) .

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